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Compound of Interest

Compound Name: 5-Methyl-2-heptanamine

Cat. No.: B1630622 Get Quote

An In-Depth Technical Guide to 5-Methyl-2-heptanamine (CAS: 53907-81-6)

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methyl-2-heptanamine, a

branched-chain primary aliphatic amine. Designed for researchers, chemists, and drug

development professionals, this document delves into the compound's physicochemical

properties, plausible synthetic routes, analytical methodologies, and safety considerations,

grounding all claims in authoritative data.

Core Molecular Identity and Physicochemical
Properties
5-Methyl-2-heptanamine, registered under CAS number 53907-81-6, is an organic compound

with the molecular formula C8H19N.[1][2][3] Its structure features a seven-carbon heptane

backbone with a methyl group at the fifth position and an amine group at the second position.

This substitution pattern results in two chiral centers (at C2 and C5), meaning the molecule can

exist as a mixture of four stereoisomers. The presence of these stereoisomers is a critical

consideration in its synthesis, analysis, and biological activity.

The molecule is also known by several synonyms, including 1,4-Dimethylhexylamine and 5-

methylheptan-2-amine.[2][3] Its structural isomer, 6-methyl-2-heptanamine (CAS 543-82-8),

also known as Octodrine or DMHA, has gained notoriety as a stimulant, and literature

pertaining to it often provides valuable comparative insights.[4]
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Below is a visualization of the 2D chemical structure of 5-Methyl-2-heptanamine.

Figure 1: 2D Structure of 5-Methyl-2-heptanamine

Table 1: Key Physicochemical Properties

Property Value Source(s)

CAS Number 53907-81-6 [1][3][5]

Molecular Formula C8H19N [1][2][3]

Molecular Weight 129.24 g/mol [2]

IUPAC Name 5-methylheptan-2-amine [2]

Boiling Point 157-157.5 °C [1]

Density (Predicted) 0.783 ± 0.06 g/cm³ [1]

Refractive Index 1.4238 (at 24 °C) [1]

pKa (Predicted) 11.04 ± 0.35 [3]

Water Solubility
Slightly soluble (3.1 g/L at 25

°C)
[3]

| LogP (Predicted) | 2.86 |[1] |

Plausible Synthesis Pathway: Reductive Amination
While specific, peer-reviewed synthesis procedures for 5-Methyl-2-heptanamine are not

widely published, a chemically sound and industrially common method can be inferred from the

synthesis of its isomers and other primary amines: the reductive amination of a corresponding

ketone.[4] The logical precursor for this synthesis is 5-methyl-2-heptanone (CAS 18217-12-4).

[6][7]

The process involves two key stages:

Imine Formation: The ketone reacts with an amine source, typically ammonia, to form an

intermediate imine. This reaction is often catalyzed by a mild acid.
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Reduction: The imine is subsequently reduced to the desired primary amine. A variety of

reducing agents can be employed, with choices often dictated by selectivity, safety, and cost.

5-Methyl-2-heptanone
(Precursor)

Imine Formation

Ammonia (NH₃)
(Amine Source)

Intermediate Imine

Reduction

Reducing Agent
(e.g., NaBH₃CN, H₂/Catalyst)

5-Methyl-2-heptanamine
(Final Product)
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Figure 2: Proposed Reductive Amination Workflow

Exemplary Laboratory-Scale Protocol
This protocol is a representative example based on established chemical principles for

reductive amination.[4] Researchers must conduct their own risk assessments and

optimization.

Objective: Synthesize 5-Methyl-2-heptanamine from 5-methyl-2-heptanone.

Materials:

5-methyl-2-heptanone

Ammonium acetate or Ammonia in Methanol

Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation setup (e.g., H₂, Pd/C)

Methanol (Anhydrous)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)
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Diethyl ether or Dichloromethane (for extraction)

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-

2-heptanone (1.0 eq) in anhydrous methanol.

Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants

and facilitating the reaction.

Amine Source Addition: Add ammonium acetate (approx. 3-5 eq). The large excess drives

the equilibrium towards imine formation.

Causality: Ammonium acetate provides both ammonia and a mild acidic catalyst (acetic

acid) to promote the condensation reaction between the ketone and ammonia.

Reducing Agent Introduction: Cool the mixture in an ice bath. Cautiously add sodium

cyanoborohydride (NaBH₃CN, approx. 1.5 eq) portion-wise.

Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions

and preferentially reduces the protonated imine over the ketone, maximizing yield. The

reaction is performed cold to control the reaction rate and minimize side reactions.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-

Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

Work-up and Extraction:

Quench the reaction by slowly adding dilute HCl to decompose any remaining NaBH₃CN.

Adjust the pH to >11 with a concentrated NaOH solution to deprotonate the amine salt,

making it soluble in organic solvents.

Extract the aqueous layer three times with diethyl ether.
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Causality: The basic work-up ensures the amine is in its free-base form for efficient

extraction into a non-polar organic solvent.

Purification:

Combine the organic extracts and dry over anhydrous MgSO₄.

Filter the drying agent and remove the solvent under reduced pressure.

The resulting crude product can be purified via fractional distillation under vacuum to yield

pure 5-Methyl-2-heptanamine.

Analytical Methodologies and Characterization
Accurate characterization of 5-Methyl-2-heptanamine requires a combination of spectroscopic

and chromatographic techniques. The presence of two stereocenters makes chiral separation a

paramount analytical challenge.

Spectroscopic Analysis
Mass Spectrometry (MS): GC-MS is the ideal technique for confirming the molecular weight

(129.24 g/mol ) and identifying characteristic fragmentation patterns.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show distinct signals for the different methyl and methylene protons in the

aliphatic chain.

¹³C NMR: Provides a carbon map of the molecule, confirming the presence of eight distinct

carbon environments. Spectral data is available in databases like SpectraBase.[2][8]

Infrared (IR) Spectroscopy: Will exhibit characteristic N-H stretching bands for the primary

amine group (typically around 3300-3400 cm⁻¹) and C-H stretching for the alkyl chain.[2]

Chromatographic Analysis: The Chiral Separation
Imperative
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Given the two chiral centers, resolving the four possible stereoisomers is crucial for any

application in pharmacology or drug development. High-Performance Liquid Chromatography

(HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this purpose.[9][10]

[11]

Sample in
Mobile Phase

HPLC Injection

Chiral Column
(e.g., Chiralpak IA/ID)
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Elution

Chromatogram:
Separated Enantiomer Peaks

Signal Processing

Click to download full resolution via product page

Figure 3: General Workflow for Chiral HPLC Analysis

Exemplary Chiral HPLC Protocol
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This protocol is a starting point for method development, based on successful separations of

similar chiral amines.[12][13]

Objective: Separate the stereoisomers of 5-Methyl-2-heptanamine.

Instrumentation & Materials:

HPLC system with UV or MS detector

Chiral column (e.g., Daicel Chiralpak series like IA, IB, or ID, which are polysaccharide-

based)

Mobile Phase: Hexane/Isopropanol mixture with a basic additive (e.g., Diethylamine, DEA).

Step-by-Step Methodology:

Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak ID).

Causality: These columns are known for their broad enantioselectivity for a wide range of

chiral compounds, including amines.

Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with

0.1% DEA.

Causality: The hexane/isopropanol ratio controls the polarity and retention time. The basic

additive (DEA) is critical; it deactivates acidic sites on the silica support and ensures

sharp, symmetrical peaks for the basic amine analyte by preventing tailing.

Method Parameters:

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or ideally, Mass

Spectrometry for higher sensitivity and specificity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

http://www.yakhak.org/journal/view.html?doi=10.17480/psk.2019.63.6.328
https://www.researchgate.net/publication/340008209_Chiral_separation_of_five_antihistamine_drug_enantiomers_and_enantioselective_pharmacokinetic_study_of_carbinoxamine_in_rat_plasma_by_HPLC-MSMS
https://www.benchchem.com/product/b1630622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis & Optimization: Inject a solution of the synthesized 5-Methyl-2-heptanamine. If

separation is incomplete, systematically adjust the isopropanol percentage and the

type/concentration of the basic additive to optimize resolution between the stereoisomer

peaks.

Applications and Research Context
The primary interest in 5-Methyl-2-heptanamine stems from its structural similarity to other

stimulant compounds.

Dietary Supplements and Stimulants: Isomers of methylheptanamine, particularly 2-amino-6-

methylheptane (DMHA), are found in pre-workout and weight-loss supplements.[14] 5-
Methyl-2-heptanamine is sometimes ambiguously grouped under the umbrella term "2-

aminoisoheptane".[15] These compounds act as central nervous system stimulants, though

research into their safety and efficacy, especially for the 5-methyl isomer, is limited.[14]

Chemical Intermediate: As a primary amine with a branched alkyl chain, it serves as a

versatile building block in organic synthesis. It can be a precursor for creating more complex

molecules for agrochemicals, pharmaceuticals, or material science applications.[4]

Safety, Handling, and Toxicology
No specific, comprehensive Safety Data Sheet (SDS) for CAS 53907-81-6 is readily available

in public databases.[3] Therefore, safety protocols must be established by extrapolating from

data on closely related isomers like 6-methyl-2-heptanamine and general principles for

handling aliphatic amines.

Table 2: Anticipated Hazards and Handling Precautions
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Hazard Category Anticipated Hazard Recommended Precaution

Physical Hazard
Flammable liquid and
vapor.

Keep away from heat,
sparks, and open flames.
Use explosion-proof
equipment.

Health Hazard
Harmful if swallowed. Causes

skin and serious eye irritation.

Wash hands thoroughly after

handling. Do not eat, drink, or

smoke when using. Wear

protective gloves, eye, and

face protection.

Handling
Vapors may be irritating to the

respiratory tract.

Use only in a well-ventilated

area, preferably within a

chemical fume hood. Avoid

inhaling vapors.

Storage

Keep container tightly closed

in a dry, cool, and well-

ventilated place.[16]

| First Aid | | IF ON SKIN: Take off contaminated clothing and rinse skin with water. IF IN EYES:

Rinse cautiously with water for several minutes. Seek immediate medical attention.[17] |

Disclaimer: This safety information is advisory and based on analogous compounds. Always

consult a specific, supplier-provided SDS before handling 5-Methyl-2-heptanamine.

Conclusion
5-Methyl-2-heptanamine (CAS 53907-81-6) is a chiral aliphatic amine whose technical profile

is largely defined by its structural relationship to known stimulants. While its synthesis is

achievable through standard organic chemistry techniques like reductive amination, its analysis

presents the significant challenge of resolving four stereoisomers, a task requiring specialized

chiral chromatography. Its primary application context is in the controversial field of dietary

supplements, though its potential as a synthetic building block should not be overlooked. For

researchers and developers, a thorough understanding of its stereochemistry and careful
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adherence to safety protocols based on related structures are essential for any investigation

involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630622#5-methyl-2-heptanamine-cas-number-
53907-81-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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